1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
CAS No.: 1426958-32-8
Cat. No.: VC2961542
Molecular Formula: C12H16BrClN2
Molecular Weight: 303.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1426958-32-8 |
---|---|
Molecular Formula | C12H16BrClN2 |
Molecular Weight | 303.62 g/mol |
IUPAC Name | 1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine |
Standard InChI | InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3 |
Standard InChI Key | CZPOPTXZINVAQU-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |
Canonical SMILES | CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |
Introduction
Chemical Identity and Structure
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is a substituted piperazine derivative characterized by a dihalogenated phenyl ring attached to a piperazine moiety. The compound contains both bromine and chlorine atoms on the phenyl ring, creating a unique substitution pattern that influences its chemical reactivity and potential biological interactions.
Basic Information
Parameter | Information |
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Chemical Name | 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine |
CAS Registry Number | 1426958-32-8 |
Molecular Formula | C12H16BrClN2 |
Molecular Weight | 303.63 g/mol |
SMILES Notation | CCN1CCN(CC1)c1ccc(c(c1)Cl)Br |
The structure of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine features a six-membered piperazine ring with one nitrogen atom (N1) connected to the 4-bromo-3-chlorophenyl group and the other nitrogen (N4) bearing an ethyl substituent. The phenyl ring contains a bromine atom at the para-position (C4) relative to the piperazine attachment and a chlorine atom at the meta-position (C3) .
Structural Characteristics
The compound's structure can be understood as having three main components:
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A piperazine heterocycle forming the central scaffold
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An ethyl group (-CH2CH3) attached to one nitrogen of the piperazine ring
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A 4-bromo-3-chlorophenyl moiety attached to the other nitrogen
This molecular architecture creates a compound with specific spatial and electronic properties that influence its chemical behavior and potential interactions with biological systems.
Physical and Chemical Properties
The physical and chemical properties of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine are determined by its molecular structure, particularly the presence of the halogen substituents and the basic piperazine ring.
Physical Properties
Property | Value/Description |
---|---|
Physical State | Solid at room temperature |
Molecular Weight | 303.63 g/mol |
Appearance | Crystalline solid (predicted) |
Solubility | Likely soluble in organic solvents (e.g., dichloromethane, chloroform, ethanol); limited water solubility |
Chemical Properties
The chemical behavior of this compound is influenced by several structural features:
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Basicity: The piperazine nitrogens confer basic properties to the molecule. The N4 nitrogen (with the ethyl group) typically exhibits higher basicity than the N1 nitrogen (connected to the phenyl ring) due to the electron-withdrawing effects of the aromatic substituent.
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Nucleophilicity: The nitrogen atoms can act as nucleophiles in various chemical reactions, although their nucleophilicity is moderated by their substitution patterns.
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Halogen Reactivity: The bromine and chlorine atoms on the phenyl ring can participate in various transformations, particularly metal-catalyzed coupling reactions. Typically, the C-Br bond is more reactive than the C-Cl bond in such reactions.
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Aromaticity: The phenyl ring contributes to the compound's ability to engage in π-π interactions, which can be relevant for molecular recognition processes and crystal packing.
Applications and Research Areas
The applications of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine can be inferred from the known uses of structurally related compounds and the general properties of halogenated phenylpiperazines.
Pharmaceutical Research
Piperazine derivatives have been extensively studied in pharmaceutical research due to their favorable pharmacological properties. The piperazine scaffold appears in numerous bioactive compounds and approved drugs. Specifically:
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Central Nervous System Agents: Phenylpiperazines have been investigated as ligands for various neurotransmitter receptors, including serotonin (5-HT), dopamine, and adrenergic receptors .
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Structure-Activity Relationship Studies: The specific halogen substitution pattern in 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine could provide valuable data on how halogen positioning affects biological activity and receptor binding .
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Drug Development: The compound could serve as a starting point or intermediate in the development of more complex bioactive molecules targeting specific disease pathways.
Chemical Intermediates
The presence of reactive functional groups makes 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine potentially valuable as a chemical intermediate:
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Cross-Coupling Reactions: The aryl halides (Br, Cl) can participate in various transition metal-catalyzed coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings .
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N-Alkylation Reactions: The piperazine nitrogens, particularly if one is unsubstituted, can undergo alkylation reactions to introduce additional functional groups.
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Building Block: The compound could serve as a building block for constructing more complex molecular architectures with specific three-dimensional arrangements.
Analytical Standards and Research Tools
Given its well-defined structure and distinct halogen substitution pattern, 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine may find application as:
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Analytical Reference Standard: For identification and quantification in analytical chemistry
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Probe Compound: For investigating specific biological pathways or receptor subtypes
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Synthetic Method Development: As a model substrate for developing new synthetic methodologies
Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine.
Halogenated Phenylpiperazine Analogs
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine | 1426958-32-8 | C12H16BrClN2 | Reference compound |
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine | 1426958-37-3 | C11H14BrClN2 | Methyl instead of ethyl at N4 |
1-(2-bromo-5-chlorophenyl)-4-methyl-piperazine | 1261940-25-3 | C11H14BrClN2 | Different halogen positions |
1-(4-Bromophenylsulfonyl)-4-ethylpiperazine | 385404-09-1 | C12H17BrN2O2S | Contains sulfonyl linker; no chlorine |
1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine | 1331185-87-5 | C12H16BrFN2O2S | Sulfonyl linker; fluorine instead of chlorine |
1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine | 1704082-58-5 | C14H21BrN2 | Contains ethyl linker between phenyl and piperazine |
These related compounds demonstrate the structural diversity within the halogenated phenylpiperazine class and suggest how subtle changes in substitution patterns might affect chemical and biological properties .
Structure-Activity Relationships
Studies on related piperazine derivatives have revealed several important structure-activity relationships:
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Halogen Position Effects: The position of halogen substituents on the phenyl ring can significantly impact receptor binding affinity and selectivity.
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N4-Substituent Influence: The nature of the substituent at the N4 position (ethyl in this case) affects the compound's basicity, lipophilicity, and pharmacokinetic properties.
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Phenyl-Piperazine Connection: The direct attachment of the phenyl ring to the piperazine (versus connection through a linker) influences the conformational flexibility and three-dimensional structure of the molecule .
These relationships provide a framework for understanding how 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine might interact with biological systems and how its properties might compare to those of structurally related compounds.
Spectroscopic Characterization
Although specific spectroscopic data for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is limited in the available literature, predicted spectroscopic characteristics can be inferred based on its structural features and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In proton (¹H) NMR, the compound would typically show:
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Signals for the ethyl group (a triplet for the CH₃ around 1.0-1.2 ppm and a quartet for the CH₂ around 2.4-2.6 ppm)
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Signals for the piperazine ring protons (typically in the range of 2.5-3.5 ppm)
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Aromatic protons from the phenyl ring (6.5-7.5 ppm), with a distinct splitting pattern due to the halogen substitution
Carbon (¹³C) NMR would reveal:
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Signals for the ethyl carbon atoms (approximately 10-15 ppm for CH₃ and 50-55 ppm for CH₂)
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Piperazine carbon signals (typically 40-55 ppm)
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Aromatic carbon signals (110-150 ppm), with the carbon atoms bearing halogens showing characteristic chemical shifts
Mass Spectrometry
The mass spectrum would be expected to show:
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Molecular ion peaks reflecting the isotope patterns of bromine and chlorine
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Characteristic fragmentation patterns, potentially including loss of the ethyl group and fragmentation of the piperazine ring
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Isotope patterns distinctive of compounds containing both bromine and chlorine
Infrared Spectroscopy
Key infrared absorption bands would likely include:
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